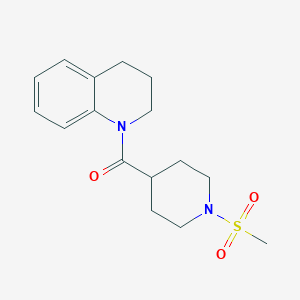![molecular formula C21H31N3O B6113965 2-[1-Cyclopentyl-4-[(1-methylindol-3-yl)methyl]piperazin-2-yl]ethanol](/img/structure/B6113965.png)
2-[1-Cyclopentyl-4-[(1-methylindol-3-yl)methyl]piperazin-2-yl]ethanol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-[1-Cyclopentyl-4-[(1-methylindol-3-yl)methyl]piperazin-2-yl]ethanol is a complex organic compound that features a piperazine ring substituted with a cyclopentyl group and an indole moiety. This compound is of interest due to its potential biological activities and applications in medicinal chemistry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 2-[1-Cyclopentyl-4-[(1-methylindol-3-yl)methyl]piperazin-2-yl]ethanol typically involves multi-step organic reactions. One common route includes:
Formation of the Piperazine Ring: Starting from cyclopentanone, the piperazine ring is formed through a series of condensation reactions.
Introduction of the Indole Moiety: The indole group is introduced via a nucleophilic substitution reaction, where 1-methylindole reacts with the piperazine intermediate.
Final Assembly: The final step involves the addition of an ethanol group to the piperazine ring, typically through an alkylation reaction.
Industrial Production Methods: Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity. This often includes the use of high-pressure reactors, advanced catalysts, and continuous flow systems to enhance reaction efficiency.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the indole moiety, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can occur at the piperazine ring, potentially leading to the formation of reduced piperazine derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Nucleophiles like alkyl halides and amines are commonly employed in substitution reactions.
Major Products:
Oxidation Products: Oxidized indole derivatives.
Reduction Products: Reduced piperazine derivatives.
Substitution Products: Various substituted ethanol derivatives.
Applications De Recherche Scientifique
2-[1-Cyclopentyl-4-[(1-methylindol-3-yl)methyl]piperazin-2-yl]ethanol has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential interactions with biological macromolecules, such as proteins and nucleic acids.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of 2-[1-Cyclopentyl-4-[(1-methylindol-3-yl)methyl]piperazin-2-yl]ethanol involves its interaction with specific molecular targets, such as enzymes and receptors. The indole moiety is known to bind with high affinity to various receptors, potentially modulating their activity. The piperazine ring may also contribute to the compound’s overall biological activity by enhancing its binding affinity and specificity.
Comparaison Avec Des Composés Similaires
1-(1-Methylindol-3-yl)-4-(cyclopentylmethyl)piperazine: Similar structure but lacks the ethanol group.
2-(1-Cyclopentyl-4-(1-methylindol-3-yl)piperazin-1-yl)acetic acid: Similar structure with an acetic acid group instead of ethanol.
Uniqueness: 2-[1-Cyclopentyl-4-[(1-methylindol-3-yl)methyl]piperazin-2-yl]ethanol is unique due to the presence of the ethanol group, which can significantly influence its solubility, reactivity, and biological activity compared to similar compounds.
This detailed article provides a comprehensive overview of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Propriétés
IUPAC Name |
2-[1-cyclopentyl-4-[(1-methylindol-3-yl)methyl]piperazin-2-yl]ethanol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H31N3O/c1-22-14-17(20-8-4-5-9-21(20)22)15-23-11-12-24(18-6-2-3-7-18)19(16-23)10-13-25/h4-5,8-9,14,18-19,25H,2-3,6-7,10-13,15-16H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZVBPUNFSBQFAJV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C2=CC=CC=C21)CN3CCN(C(C3)CCO)C4CCCC4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H31N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![2-(1-methyl-4-{[1-(4-methylphenyl)-1H-pyrazol-4-yl]methyl}-2-piperazinyl)ethanol trifluoroacetate (salt)](/img/structure/B6113903.png)
![2-(5-{[3-(1,3-benzodioxol-5-yl)-2-imino-4-oxo-1,3-thiazolidin-5-ylidene]methyl}-2-furyl)benzoic acid](/img/structure/B6113904.png)
![N-[(1-cyclopentyl-4-piperidinyl)methyl]-4-oxo-N-(tetrahydro-2-furanylmethyl)-4,5,6,7-tetrahydro-1-benzofuran-3-carboxamide](/img/structure/B6113910.png)
![N-(2-thienylmethyl)-7-(trifluoromethyl)-5,6-dihydrobenzo[h]pyrazolo[5,1-b]quinazoline-10-carboxamide](/img/structure/B6113918.png)

![1-[1-(1-{[4-(4-fluorophenyl)-1,3-thiazol-2-yl]methyl}-4-piperidinyl)-1H-1,2,3-triazol-4-yl]ethanol trifluoroacetate (salt)](/img/structure/B6113928.png)
![N-[2-(4-CHLOROPHENYL)ETHYL]-2H-13-BENZODIOXOLE-5-CARBOXAMIDE](/img/structure/B6113932.png)
![3-(4-METHOXYPHENYL)-N-{1-[(3-METHYLPHENYL)METHYL]-1H-PYRAZOL-3-YL}PROPANAMIDE](/img/structure/B6113940.png)
![N-(4'-fluoro-3-biphenylyl)-1-[(4-methyl-1,3-oxazol-5-yl)carbonyl]prolinamide](/img/structure/B6113942.png)
![1-[(furan-2-yl)methyl]-5-oxo-N-[5-(propan-2-yl)-1,3,4-thiadiazol-2-yl]pyrrolidine-3-carboxamide](/img/structure/B6113951.png)

![N-[4-(4-bromophenyl)-1,3-thiazol-2-yl]-2-[(4-oxo-3,4-dihydro-2-quinazolinyl)thio]acetamide](/img/structure/B6113955.png)
![N,N-diethyl-1-({2-[(4-fluorophenoxy)methyl]-1,3-oxazol-4-yl}carbonyl)-3-pyrrolidinamine](/img/structure/B6113958.png)
methanone](/img/structure/B6113962.png)
